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Compound Name:
5'-O-DMT-2'-O-iBu-N-Bz-

Guanosine

Cat. No.: B150682 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting peak splitting during the HPLC

purification of modified oligonucleotides.

Troubleshooting Guide
This guide is designed to help you diagnose and resolve HPLC peak splitting issues in a

systematic manner.

Q1: My chromatogram shows split peaks for all my oligonucleotide samples. What is the likely

cause and how can I fix it?

When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem

with the HPLC system hardware that is affecting the entire flow path before the separation

occurs.[1]

Possible Causes and Solutions:

Blocked Column Inlet Frit: Particulates from the sample, mobile phase, or pump seal wear

can clog the inlet frit, causing the sample to be distributed unevenly onto the column.[2][3]
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Solution: First, try back-flushing the column at a low flow rate. If this does not resolve the

issue, the frit needs to be replaced.[4] Using guard columns and filtering all samples and

mobile phases can help prevent this problem.

Column Void or Channeling: A void or channel at the head of the column can lead to different

flow paths for the sample, resulting in split peaks.[3][5] This can be caused by improper

column packing, pressure shocks, or the dissolution of the silica bed at high pH.

Solution: A column void is often irreversible, and the column will likely need to be replaced.

[3]

Leak or Dead Volume in the Flow Path: A loose fitting or improper connection between the

injector and the column can create dead volume, leading to peak distortion.[6]

Solution: Check all fittings and connections between the injector and the column to ensure

they are tight and properly seated. Use low-dead-volume tubing and fittings where

possible.[6]

Q2: Only a single peak for my modified oligonucleotide is splitting. What should I investigate?

If only one peak is splitting, the problem is more likely related to the specific chemical

properties of your oligonucleotide or its interaction with the chromatographic system under the

current method conditions.[3]

Possible Causes and Solutions:

Oligonucleotide Secondary Structures: Modified oligonucleotides, especially those with G-

rich sequences, can form secondary structures like hairpins or G-quadruplexes. These

conformers can have slightly different retention times, leading to peak broadening or splitting.

[7]

Solution: Increase the column temperature (e.g., to 60-80°C) to denature these structures.

[7] You can also use a denaturing mobile phase, for example, by adding urea or using a

high pH mobile phase (for pH-stable columns).[1]

Co-eluting Impurity: The split peak may actually be two different species eluting very close to

each other, such as a closely related impurity (e.g., an n-1 mer) or a diastereomer of a
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phosphorothioate oligonucleotide.

Solution: Optimize the separation method to improve resolution. This can be achieved by

adjusting the gradient slope, changing the mobile phase composition (e.g., the type or

concentration of the ion-pairing reagent), or trying a different column chemistry.[3]

Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger

than the mobile phase at the start of the gradient, it can cause peak distortion, including

splitting.[8]

Solution: Whenever possible, dissolve the oligonucleotide sample in the initial mobile

phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

On-Column Degradation: Some modified oligonucleotides may be unstable under the

analytical conditions, leading to degradation on the column and the appearance of extra

peaks.

Solution: Investigate the stability of your oligonucleotide under the mobile phase

conditions (pH, temperature). If degradation is suspected, consider using a milder mobile

phase or reducing the analysis time.

Frequently Asked Questions (FAQs)
Q3: How does the ion-pairing reagent affect peak shape in oligonucleotide purification?

Ion-pairing (IP) reagents, typically alkylamines like triethylamine (TEA), are added to the mobile

phase to form neutral complexes with the negatively charged phosphate backbone of

oligonucleotides. This increases their retention on a reversed-phase column. The choice and

concentration of the IP reagent can significantly impact peak shape and resolution.[7] An

inappropriate concentration or a poorly prepared IP reagent solution can lead to broad or split

peaks.

Q4: Can temperature fluctuations cause peak splitting?

Yes, temperature variations can affect the viscosity of the mobile phase and the kinetics of the

interactions between the oligonucleotide and the stationary phase, potentially leading to
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changes in retention time and peak shape, including splitting.[6] Maintaining a constant and

uniform column temperature is crucial for reproducible results.

Q5: My oligonucleotide sample is highly modified. Could the modifications themselves cause

peak splitting?

Yes, extensive modifications can introduce heterogeneity. For example, if a modification is not

uniformly distributed across all oligonucleotide molecules, it can result in a population of closely

related species with slightly different chromatographic behaviors, which may manifest as

broadened or split peaks.

Q6: I see peak splitting after switching to a new column of the same type. What could be the

reason?

Even with columns of the same type, there can be slight variations in packing efficiency from

one column to another. More likely, however, is that a fitting was not properly connected to the

new column, creating a small dead volume.[9] Always ensure that fittings are correctly installed

and tightened when replacing a column.

Data Presentation
Table 1: Typical HPLC Parameters for Modified Oligonucleotide Purification
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Parameter Typical Range Notes

Column Chemistry C18, C8
C18 is most common for its

hydrophobicity.[10]

Particle Size 1.7 - 5 µm

Smaller particles offer higher

resolution but generate higher

backpressure.[10]

Pore Size 100 - 300 Å
Larger pores are suitable for

larger oligonucleotides.[1]

Mobile Phase A

100 mM Triethylammonium

Acetate (TEAA) in Water, pH

7-8.5

A common ion-pairing buffer.

[11]

15 mM TEA, 400 mM

Hexafluoroisopropanol (HFIP)

in Water

Used for LC-MS applications

due to its volatility.[1]

Mobile Phase B Acetonitrile or Methanol

Acetonitrile is a stronger

eluting solvent than methanol.

[7]

Gradient
5-20% B to 30-60% B over 15-

30 min

The gradient should be

optimized for the specific

oligonucleotide.

Flow Rate
0.2 - 1.0 mL/min for analytical

columns

Lower flow rates can improve

resolution for large molecules.

[1]

Column Temperature 50 - 80 °C

Elevated temperatures help to

denature secondary structures.

[7]

Detection Wavelength 260 nm
The standard wavelength for

nucleic acid detection.

Injection Volume 5 - 20 µL

Should be minimized if the

sample solvent is stronger than

the mobile phase.
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Experimental Protocols
Protocol 1: General HPLC Column Flushing Procedure for Reversed-Phase Columns

This protocol is a general guideline for cleaning a reversed-phase column used for

oligonucleotide analysis. Always consult the column manufacturer's instructions for specific

recommendations.[12]

Disconnect the column from the detector to prevent contamination of the detector cell.[13]

Flush with Buffer-Free Mobile Phase: If your mobile phase contains buffers or salts, first flush

the column with 5-10 column volumes of a mobile phase with the same organic composition

but without the buffer salts (e.g., a mixture of water and acetonitrile).[12]

Wash with 100% Organic Solvent: Flush the column with at least 10-20 column volumes of

100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[12]

Intermediate Solvent Wash (Optional): For highly contaminated columns, a sequence of

increasingly non-polar solvents can be used. A typical sequence is:

10-20 column volumes of Isopropanol

10-20 column volumes of Tetrahydrofuran (THF)

10-20 column volumes of Isopropanol (to transition back to aqueous-compatible solvents)

Re-equilibration: Before returning to your analytical method, flush the column with the initial

mobile phase (including buffer) for at least 10-20 column volumes, or until the baseline is

stable.

Protocol 2: Denaturing HPLC for Oligonucleotides with Secondary Structures

This protocol can be used to improve the peak shape of oligonucleotides that are prone to

forming secondary structures.

Elevate the Column Temperature: Set the column oven temperature to 60-80 °C. Allow the

column to equilibrate at this temperature for at least 15-20 minutes before the first injection.
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Prepare a Denaturing Mobile Phase (if necessary): If elevated temperature alone is not

sufficient, a denaturing agent can be added to the mobile phase.

High pH Method (for pH-stable columns): Prepare your aqueous mobile phase (e.g., with

an ion-pairing reagent) and adjust the pH to a higher value where secondary structures

are less stable. Note that traditional silica-based columns are not stable at high pH.

Urea Method: Add urea to your aqueous mobile phase A to a final concentration of 10%

(w/v).[1] Be aware that urea can increase the viscosity of the mobile phase and may

require adjustments to the flow rate.

Sample Preparation: Dissolve the oligonucleotide sample in the initial mobile phase.

Run the HPLC Analysis: Inject the sample and run your gradient method under the

denaturing conditions. The combination of elevated temperature and/or a denaturing mobile

phase should result in sharper, more symmetrical peaks.

Mandatory Visualization
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Troubleshooting Workflow for HPLC Peak Splitting

Peak Splitting Observed

All Peaks Splitting?

Single Peak Splitting

No

Likely Instrument/Hardware Issue

Yes

Likely Sample or Method Issue Check Column Inlet Frit Check for Column Void Check Fittings and Connections

Investigate Secondary Structures Check for Co-eluting Impurities Check Sample Solvent Compatibility Backflush or Replace Frit Replace Column Tighten/Replace Fittings

Increase Temperature / Use Denaturing Mobile Phase Optimize Separation Method Dissolve Sample in Mobile Phase

Click to download full resolution via product page

Caption: Troubleshooting workflow for HPLC peak splitting.
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Causes of HPLC Peak Splitting in Oligonucleotide Purification

Peak Splitting

Instrumental Issues Method Parameters Sample-Related Issues

Blocked Inlet Frit Column Void/Channeling Leaks/Dead Volume Ion-Pairing Reagent Issues Temperature Fluctuations Mobile Phase Incompatibility Secondary Structures Co-eluting Impurities Sample Solvent Mismatch
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Caption: Common causes of HPLC peak splitting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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